3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the tetrahydrobenzothienopyrimidinone class, characterized by a fused bicyclic core structure with sulfur and nitrogen atoms. Its IUPAC name reflects key substituents: a 4-ethoxyphenyl group at position 3 and a 4-methoxyphenyl-2-oxoethylsulfanyl moiety at position 2 (Fig. 1). The molecular formula is C₂₈H₂₆N₂O₃S₂ (calculated from analogs in ), with an average mass of ~506.6 g/mol.
Properties
Molecular Formula |
C27H26N2O4S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H26N2O4S2/c1-3-33-20-14-10-18(11-15-20)29-26(31)24-21-6-4-5-7-23(21)35-25(24)28-27(29)34-16-22(30)17-8-12-19(32-2)13-9-17/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
ITCMYXWENWSPHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)OC)SC5=C3CCCC5 |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound features a tetrahydrobenzothieno core fused with a pyrimidine ring , along with various functional groups including ethoxy and methoxy phenyl moieties. The presence of a sulfanyl group further enhances its chemical diversity. The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C27H26N2O4S2 |
| SMILES | CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
| InChI | InChI=1S/C27H26N2O4S2/c1-3-33... |
Biological Activities
Preliminary studies indicate that compounds similar to 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant biological activities. Notable activities include:
- Antiproliferative Effects : Compounds with structural similarities have shown potent antiproliferative activity against various cancer cell lines. For instance, related compounds have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential changes and cell cycle arrest at the G2/M phase .
- Mechanism of Action : The exact mechanisms remain under investigation. However, it is hypothesized that this compound may interact with specific enzymes or receptors involved in critical biological pathways. For example, similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell death .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one :
- Anticancer Activity : A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids. This research highlighted the potential of similar compounds in targeting tumor microenvironments effectively .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxy and ethoxy groups significantly affect biological activity. For example, variations in these groups can enhance binding affinity to target proteins or alter pharmacokinetic properties .
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison of Selected Analogs
Impact of Substituents on Bioactivity and Physicochemical Properties
Aromatic Substitutions: Electron-Donating Groups (e.g., -OCH₃, -OCH₂CH₃): Enhance π-π stacking with aromatic residues in enzyme binding pockets. The target compound’s dual methoxy/ethoxy groups may improve HDAC8 affinity compared to halogenated analogs (). Halogens (e.g., -F, -Cl): Increase electronegativity and steric bulk. The 4-fluorophenyl analog () shows reduced molecular weight (402.5 vs.
Alkyl Chain Variations :
- Ethyl vs. methyl groups at position 3 ( vs. 16) modulate steric hindrance and metabolic stability. Ethyl groups may prolong half-life by resisting cytochrome P450 oxidation .
Cosine scores from mass spectrometry dereplication () suggest such isomers cluster separately in molecular networks.
Computational and Experimental Similarity Metrics
- Tanimoto Coefficients: Structural analogs with ≥70% similarity (e.g., ’s aglaithioduline vs. SAHA) often share bioactivity profiles.
- Docking Affinity Variability: Minor changes (e.g., biphenylyl in ) alter binding modes due to interactions with distinct enzyme residues (). Grouping compounds by Murcko scaffolds and Tanimoto thresholds (≥0.5) helps rationalize affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
